molecular formula C28H27NO2S B127895 Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)- CAS No. 188844-52-2

Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-

Cat. No. B127895
CAS RN: 188844-52-2
M. Wt: 441.6 g/mol
InChI Key: PFGCWQPTOKPRRK-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-” is a complex organic compound with the molecular formula C28H27NO2S . It is a member of the benzoic acid family and has a heterocyclic structure .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The process starts from 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-ol (13) and involves several steps to form the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoic acid group attached to a tetrahydro-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl group . This structure is quite complex and contains several functional groups, including a carboxylic acid group (from the benzoic acid) and a thiazepine ring .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 425.519 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 553.3±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 87.8±3.0 kJ/mol . Its flash point is 288.4±30.1 °C .

Scientific Research Applications

Retinoic Acid X Receptor (RXR) Agonist

HX 630 is a potent retinoic acid X receptor (RXR) agonist . RXR is a type of nuclear receptor that is activated by the binding of certain hormones, including retinoic acid. As an RXR agonist, HX 630 can bind to RXR and activate it, which can have various effects on cellular processes.

Induction of Apoptosis

HX 630 has been shown to induce apoptosis, which is the process of programmed cell death . This can be particularly useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.

Anti-Tumor Effects

In addition to inducing apoptosis, HX 630 has demonstrated anti-tumor effects . This makes it a potential candidate for use in cancer therapy.

Cushing’s Disease Research

HX 630 can be used in research related to Cushing’s disease . Cushing’s disease is a condition caused by an excess of the hormone cortisol, often due to a tumor in the pituitary gland. HX 630’s ability to induce apoptosis and exert anti-tumor effects could potentially be beneficial in the treatment of this disease.

Cell Proliferation Inhibition

In vitro studies have shown that HX 630 can significantly inhibit cell proliferation . This is another property that could make it useful in the treatment of diseases characterized by abnormal cell growth.

Animal Model Research

HX 630 has been used in in vivo research, specifically in animal models. For example, it has been shown to reduce tumor volume in mice with AtT20 cells .

properties

IUPAC Name

4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGCWQPTOKPRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172254
Record name HX-630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-

CAS RN

188844-52-2
Record name HX 630
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HX-630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HX-630
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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